molecular formula C14H15NO B1611088 3-ethoxy-N-phenylaniline CAS No. 43035-14-9

3-ethoxy-N-phenylaniline

Cat. No.: B1611088
CAS No.: 43035-14-9
M. Wt: 213.27 g/mol
InChI Key: ZZZQPNICTIZSQR-UHFFFAOYSA-N
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Description

3-ethoxy-N-phenylaniline is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as ethyl 3-phenylaminobenzoate and is a derivative of aniline. It is a white to off-white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-phenylaniline is related to its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress and damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to inhibit acetylcholinesterase and its antioxidant properties. This compound has been shown to improve cognitive function and memory in animal studies. Additionally, it has been shown to protect against oxidative stress and damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-N-phenylaniline in lab experiments is its potent inhibition of acetylcholinesterase. This property makes it a valuable tool in the study of Alzheimer's disease and other neurodegenerative disorders. Additionally, its antioxidant properties make it useful in the study of oxidative stress and damage. However, one limitation of this compound is its potential toxicity, which must be carefully considered in experimental design.

Future Directions

There are many potential future directions for the use of 3-ethoxy-N-phenylaniline in scientific research. One area of interest is the development of new therapies for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound may have applications in the treatment of other conditions related to oxidative stress and damage. Further research is needed to fully understand the potential of this compound in these areas.

Scientific Research Applications

3-ethoxy-N-phenylaniline has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This property makes it a valuable tool in the study of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

3-ethoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-16-14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQPNICTIZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544605
Record name 3-Ethoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43035-14-9
Record name 3-Ethoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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